2-methyl-3-[methyl(methylsulfonyl)amino]-N-[2-(4-morpholinyl)ethyl]benzamide
Overview
Description
2-methyl-3-[methyl(methylsulfonyl)amino]-N-[2-(4-morpholinyl)ethyl]benzamide is a chemical compound that belongs to the class of amides. This compound is commonly referred to as MMME or NSC 707545. It has been studied extensively in the field of medicinal chemistry due to its potential therapeutic applications.
Mechanism of Action
The mechanism of action of MMME is not fully understood. However, it has been shown to inhibit the activity of protein kinases, which are enzymes that play a key role in cell signaling pathways. MMME has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
MMME has been shown to have both biochemical and physiological effects. Biochemically, it inhibits the activity of protein kinases, which can lead to the inhibition of cell growth and the induction of apoptosis. Physiologically, MMME has been shown to inhibit the growth of cancer cells and to have anti-inflammatory effects.
Advantages and Limitations for Lab Experiments
One advantage of using MMME in lab experiments is that it has been shown to be effective against a wide range of cancer cell lines. However, one limitation is that its mechanism of action is not fully understood, which can make it difficult to optimize its use in lab experiments.
Future Directions
There are several future directions for research on MMME. One direction is to further study its mechanism of action, which can help to optimize its use as a cancer therapeutic agent. Another direction is to study its potential use in combination with other cancer drugs, which can enhance its effectiveness. Additionally, MMME can be studied for its potential use in other diseases, such as inflammatory disorders.
Scientific Research Applications
MMME has been studied for its potential use as a cancer therapeutic agent. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. MMME has also been studied for its potential use as an anti-inflammatory agent. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines.
properties
IUPAC Name |
2-methyl-3-[methyl(methylsulfonyl)amino]-N-(2-morpholin-4-ylethyl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O4S/c1-13-14(5-4-6-15(13)18(2)24(3,21)22)16(20)17-7-8-19-9-11-23-12-10-19/h4-6H,7-12H2,1-3H3,(H,17,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJDXWWPUMDVYJT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1N(C)S(=O)(=O)C)C(=O)NCCN2CCOCC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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